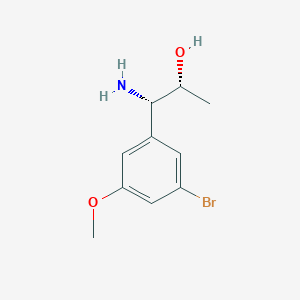

(1S,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL

Description

Properties

Molecular Formula |

C10H14BrNO2 |

|---|---|

Molecular Weight |

260.13 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14BrNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |

InChI Key |

FGSNBNPQIMTPQI-LHLIQPBNSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=CC(=CC(=C1)Br)OC)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)Br)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis Approaches

The key challenge in the preparation of (1S,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL is achieving high enantioselectivity to obtain the desired stereoisomer. The most common synthetic strategy involves asymmetric synthesis using chiral catalysts or auxiliaries.

- Starting Materials: The synthesis typically begins with 3-bromo-5-methoxybenzaldehyde as the aromatic precursor.

- Key Transformation: The aldehyde group is converted into the amino alcohol through reductive amination or asymmetric allylboration reactions.

- Chiral Induction: The use of chiral ligands or catalysts such as chiral dioxaborinanes or biaryl-based chiral catalysts ensures the formation of the (1S,2R) stereochemistry.

- Reaction Conditions: Mild temperatures (around 25–35 °C) and inert atmospheres (argon) are commonly employed to maintain stereochemical integrity.

An example of a related asymmetric synthesis method involves a one-pot catalytic enantioselective allylboration followed by palladium-catalyzed coupling reactions, which can be adapted for the synthesis of this compound or its analogs.

Synthetic Route Summary

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Aromatic aldehyde preparation | Use 3-bromo-5-methoxybenzaldehyde as starting material | Commercially available |

| 2. Chiral allylboration | Addition of allylboron reagents with chiral catalysts | Toluene solvent, 35 °C, 5 days stirring |

| 3. Reductive amination | Conversion of aldehyde or ketone intermediates to amino alcohol | Use of hydrazine monohydrate, Pd catalyst, 135 °C, 18 h |

| 4. Purification | Silica gel flash chromatography to isolate pure stereoisomer | Elution with diethyl ether/petroleum ether mixtures |

This route ensures high stereoselectivity and yield, producing the (1S,2R) isomer with minimal racemization.

Alternative Methods and Considerations

- Chiral Resolution: In some cases, racemic mixtures of the amino alcohol may be synthesized first, followed by chiral resolution using enzymatic or chromatographic methods to isolate the (1S,2R) isomer.

- Use of Chiral Auxiliaries: Chiral auxiliaries such as Evans’ oxazolidinones can be employed to control stereochemistry during key steps.

- Oxidation and Functional Group Manipulation: The amino group can be selectively oxidized or protected depending on downstream synthetic needs.

Research Findings on Preparation Efficiency

- The asymmetric allylboration method combined with palladium-catalyzed coupling has been shown to provide yields up to 74% for related bromoaryl amino alcohols with excellent enantiomeric excess (ee > 90%).

- Reaction times vary from several hours to multiple days depending on catalyst loading and temperature control.

- Purification through flash chromatography is effective, but optimization of solvent systems is crucial to separate stereoisomers and impurities.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Allylboration + Pd-catalysis | One-pot, enantioselective, high yield | High stereoselectivity, scalable | Requires expensive catalysts, longer reaction times |

| Chiral Resolution | Post-synthesis separation | Useful if racemic synthesis is easier | Lower overall yield, additional purification steps |

| Use of Chiral Auxiliaries | Stereocontrol during synthesis | High enantioselectivity | Additional synthetic steps, auxiliary removal needed |

| Reductive Amination | Converts aldehyde to amino alcohol | Straightforward, mild conditions | May require chiral catalysts for selectivity |

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Biological Activities

(1S,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL exhibits various biological activities due to its structural features:

- Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, which may have implications in treating neurological disorders.

- Binding Affinity : Its ability to form hydrogen bonds through the amino group allows it to interact with specific receptors or enzymes, potentially influencing biochemical pathways relevant to conditions such as depression or anxiety.

Applications in Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

- Drug Development : As a building block in the synthesis of novel pharmaceuticals targeting neurological pathways.

- Cosmetic Formulations : Investigated for its properties in skin care products due to its potential antioxidant effects.

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on neurotransmitter release in animal models. Results indicated that this compound could enhance serotonin levels, suggesting potential use as an antidepressant.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic pathway for higher yields of this compound revealed that modifying reaction conditions improved purity and efficiency significantly.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine and methoxy substituents can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Key Observations :

- Halogen vs.

- Steric Effects : The tert-butyl group in introduces steric hindrance, which could reduce binding efficiency compared to smaller substituents like Br or OCH₃.

Cardiovascular Activity

Aminopropanol derivatives with methoxy and bromo groups (e.g., (2R,S)-1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol) exhibit α1-/β1-adrenoceptor antagonism, antiarrhythmic, and hypotensive effects similar to carvedilol . While the target compound lacks indole moieties, its bromo-methoxy-phenyl group may mimic key pharmacophores for adrenoceptor interactions .

Research Findings and Implications

- Substituent Impact : Methoxy groups enhance hydrogen bonding with receptors, while bromo atoms contribute to hydrophobic interactions .

- Stereochemical Specificity: The (1S,2R) configuration is critical for activity, as seen in analogs like (2S,3R)-1-amino-1-(1-phenyl-1H-pyrazol-5-yl)propan-2-ol .

- Gaps in Data : Physical properties (e.g., melting point, solubility) and in vivo efficacy of the target compound require further study.

Biological Activity

(1S,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 260.13 g/mol. The compound features an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a secondary alcohol group. The stereochemistry indicated by (1S,2R) is crucial for its biological activity as it influences the compound's interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the bromine and methoxy groups contribute to hydrophobic interactions and van der Waals forces. These interactions may modulate the activity of target proteins, influencing various cellular signaling pathways and physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity:

Studies have shown that this compound may act as an inhibitor or modulator for cancer-related pathways. Its interaction with sigma receptors, particularly S1R and S2R, has been highlighted in the context of neuroprotective effects and potential applications in cancer therapy. Sigma receptor modulators have been associated with antiproliferative effects in cancer cells .

Neuroprotective Effects:

The compound's ability to interact with sigma receptors suggests it may have neuroprotective properties. Agonists of sigma receptors have been shown to exert beneficial effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity:

Preliminary studies indicate that this compound may possess antimicrobial properties. Its structural features facilitate interactions with bacterial targets, potentially leading to inhibition of growth in various pathogenic bacteria .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

Q & A

Q. What are the recommended synthetic routes for (1S,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL, and how can stereochemical purity be ensured?

The synthesis of chiral amino alcohols like this compound typically involves asymmetric catalysis or resolution of racemic mixtures. For example, describes the preparation of stereoisomeric amino alcohols via reductive amination or resolution using chiral auxiliaries . Key steps include:

- Chiral resolution : Use of (R)- or (S)-mandelic acid derivatives to separate enantiomers.

- Catalytic asymmetric synthesis : Employing transition-metal catalysts (e.g., Ru or Rh) with chiral ligands to control stereochemistry.

- Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

Characterization involves:

- NMR spectroscopy : Analyze - and -NMR for diagnostic signals. For instance, the methoxy group (-OCH) typically appears as a singlet near δ 3.8 ppm, while the bromine substituent deshields adjacent aromatic protons () .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ion).

Q. What safety precautions are critical when handling this compound?

Safety protocols from , and 7 advise:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols (H335) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep at 2–8°C in a dry, airtight container to prevent degradation .

Q. What solvents and conditions are optimal for dissolving this compound in experimental setups?

While explicit solubility data is limited, analogous amino alcohols () suggest:

- Polar aprotic solvents : DMSO or DMF for high solubility.

- Aqueous buffers : Adjust pH to protonate the amino group (pKa ~9–10) for solubility in biological assays.

- Stability : Avoid prolonged exposure to light or heat to prevent bromine-related decomposition .

Advanced Research Questions

Q. How does the stereochemistry of (1S,2R)-configured amino alcohols influence their biological activity or receptor binding?

Stereochemistry critically affects interactions with chiral biological targets. For example:

- Enantioselectivity : highlights that (S)-configured analogs show higher affinity for serotonin receptors than (R)-isomers due to spatial compatibility with binding pockets .

- Pharmacokinetics : The 1S,2R configuration may enhance metabolic stability by resisting enzymatic oxidation at the propan-2-ol moiety.

Q. How should researchers resolve contradictions between experimental data (e.g., NMR) and computational predictions for this compound?

Discrepancies may arise in NMR coupling constants or chemical shifts. Mitigation strategies include:

Q. What are the potential pharmacological targets of this compound, and how can its activity be optimized?

Based on structural analogs (), plausible targets include:

- GPCRs : Serotonin or histamine receptors due to the aryl-methoxy and amino alcohol motifs.

- Enzyme inhibition : Bromine’s electron-withdrawing effects may enhance binding to kinases or oxidoreductases.

- Optimization : Introduce substituents at the 3-bromo-5-methoxyphenyl ring to modulate lipophilicity (LogP) or hydrogen-bonding capacity .

Q. What degradation pathways or byproducts should be monitored during stability studies?

Decomposition may involve:

- Hydrolysis : Cleavage of the amino alcohol group under acidic/alkaline conditions.

- Thermal degradation : Release of brominated compounds (e.g., HBr gas, as noted in ) .

- Oxidation : Conversion of the propan-2-ol group to a ketone.

Analytical methods : Use LC-MS to track degradation products and quantify stability under ICH guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.